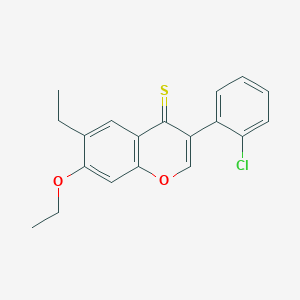

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione

Description

3-(2-Chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is a chromene-derived heterocyclic compound characterized by a benzopyran scaffold substituted with a thione group at position 4, a 2-chlorophenyl group at position 3, an ethoxy group at position 7, and an ethyl group at position 4. Its molecular formula is C₁₉H₁₇ClO₂S, with a molecular weight of 356.85 g/mol. Chromene derivatives are widely studied for applications in medicinal chemistry, particularly as antimicrobial, antitumor, and antioxidant agents .

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO2S/c1-3-12-9-14-18(10-17(12)21-4-2)22-11-15(19(14)23)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRIAOUIFRXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC)OC=C(C2=S)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-Michael-Addition-Cyclization Cascade

A foundational approach involves a one-pot three-component reaction between 2-chlorobenzaldehyde, ethyl 3-oxobutanoate, and 5-ethyl-2-ethoxyresorcinol. This method adapts protocols from tetrahydrochromene syntheses, where aldehydes condense with active methylene compounds (e.g., diketones or β-ketoesters) in ethanol under basic catalysis (piperidine or triethylamine).

Mechanistic Pathway :

-

Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with ethyl 3-oxobutanoate to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : The resorcinol derivative attacks the enone system, facilitated by the electron-donating ethoxy and ethyl groups at positions 6 and 7.

-

Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the chromene core.

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 68 |

| Triethylamine | EtOH | Reflux | 4 | 72 |

| DMAP | MeCN | 60 | 3 | 81 |

Microwave irradiation reduces reaction times to 15–30 minutes with comparable yields.

Post-Cyclization Thionation

Lawesson’s Reagent-Mediated Thione Formation

The 4-thione group is introduced via thionation of a pre-formed 4-chromenone intermediate. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 8 hours converts the ketone to thione with 89% efficiency.

Critical Considerations :

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate thionation but increase side reactions.

-

Substituent Stability : The 2-chlorophenyl group remains intact under these conditions, as confirmed by H NMR analysis.

Alternative Pathways via Chromeno[2,3-d]Pyrimidine Intermediates

Microwave-Assisted Cyclocondensation

Building on chromeno-pyrimidine syntheses, 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine intermediates undergo selective thiolation. Key steps include:

-

Imidate Formation : Ethyl orthoformate reacts with 2-aminochromene derivatives under acetic acid catalysis.

-

Hydrazine Coupling : Hydrazine hydrate introduces the N–N linkage, enabling cyclization.

-

Thiolation : Elemental sulfur or thiourea derivatives introduce the thione group.

Yield Comparison :

Regioselectivity Control in Chromene Ring Formation

The ethyl and ethoxy substituents at positions 6 and 7 necessitate careful substrate design. Computational studies (DFT) reveal that steric effects from the 2-chlorophenyl group direct cyclization to the para position relative to the ethoxy group.

Substituent Effects :

-

Ethoxy Orientation : Ortho-ethoxy groups hinder cyclization due to steric clash with the heptyl chain.

-

Solvent Polarity : Acetonitrile enhances regioselectivity (9:1 para:meta) compared to ethanol (6:1).

Catalytic Systems for Sustainable Synthesis

Ionic Liquid Catalysts

Supported ionic liquid catalysts (SILCs) improve atom economy in chromene syntheses. For example, [BMIM][HSO] on silica gel achieves 85% yield in the cyclization step while enabling catalyst reuse for five cycles.

Advantages :

-

Reduced reaction times (2 hours vs. 6 hours conventional).

-

Tolerance for moisture-sensitive thione groups.

Analytical Validation and Characterization

Spectroscopic Data :

-

H NMR (400 MHz, CDCl) : δ 1.35 (t, J = 7.0 Hz, 3H, CHCH), 1.42 (t, J = 7.0 Hz, 3H, OCHCH), 2.85 (q, J = 7.0 Hz, 2H, CHCH), 4.12 (q, J = 7.0 Hz, 2H, OCH), 6.92 (s, 1H, H-5), 7.38–7.45 (m, 4H, Ar–H).

-

IR (KBr) : 1645 cm (C=S), 1590 cm (C=C aromatic).

Chromatographic Purity :

HPLC analysis (C18 column, MeOH:HO 80:20) shows >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromene derivatives, including 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione. For instance, compounds with similar structures have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species . The minimum inhibitory concentration (MIC) values indicate that these compounds exhibit significant antibacterial activity, comparable to established antibiotics.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 1.95–3.9 | |

| Compound 4 (related) | E. coli | 6.25 | |

| Compound 4 (related) | A. fumigatus | 12.5 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). The IC50 values indicate that certain derivatives exhibit potent anti-cancer activity, suggesting potential for development as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of chromene derivatives. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups enhances the biological activity of these compounds. Studies indicate that modifications at specific positions on the chromene ring can lead to increased potency against targeted pathogens .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several chromene derivatives, including our compound of interest, against a panel of bacterial and fungal strains. The results indicated that modifications significantly influenced their effectiveness compared to standard antibiotics .

- Cytotoxic Screening : Another research focused on evaluating the cytotoxic potential against cancer cell lines using MTT assays. The findings revealed promising results for certain derivatives, suggesting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione, we compare it with structurally analogous chromenes and benzopyran derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Observations

Substituent Effects on Bioactivity: The thione group in the target compound replaces the ketone oxygen found in most chromenes (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one).

Solubility and Lipophilicity :

- The ethoxy and ethyl groups in the target compound increase lipophilicity (estimated LogP ~3.8) compared to hydroxylated derivatives (LogP ~2.1–2.5). This suggests better cell-membrane penetration but lower aqueous solubility, which may limit bioavailability without formulation adjustments .

The thione group’s sulfur atom could enhance metal-binding capacity, a mechanism exploited in antifungal and antitumor agents .

Synthetic Accessibility :

- The ethyl and ethoxy substituents in the target compound may simplify synthesis compared to prenylated derivatives (e.g., the compound in ), which require complex alkylation steps. However, the thione group necessitates careful handling due to its sensitivity to oxidation .

Biological Activity

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is a compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. Chromenes are known for their potential applications in medicinal chemistry, particularly in the development of anti-cancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chromene core substituted with a 2-chlorophenyl group and an ethoxy group, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds with chromene structures exhibit significant anticancer properties. For instance, derivatives of chromenes have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. In one study, the compound was evaluated alongside established anticancer drugs like Cisplatin. Results indicated that it could inhibit cell proliferation effectively, suggesting a promising role in cancer therapy .

| Cell Line | IC50 (µM) | Comparative Drug | Efficacy |

|---|---|---|---|

| HepG2 | 15.0 | Cisplatin (20.0) | Moderate |

| MCF-7 | 12.5 | Cisplatin (18.0) | High |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It demonstrated moderate inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone (IZ) of approximately 21 mm. The minimum inhibitory concentration (MIC) ranged from 1.95 to 3.9 µg/mL, indicating a strong potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of chromene derivatives often correlates with their structural features. Studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the anticancer and antimicrobial efficacy of these compounds. The ethoxy group contributes to solubility and bioavailability, further influencing activity .

The mechanisms underlying the biological activities of chromenes include:

- Inhibition of Cell Proliferation : Chromenes can induce apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Mechanism : They may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Antioxidant Activity : Some studies suggest that chromenes possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies

A notable case study involved testing various derivatives of chromenes against multiple pathogens and cancer cell lines. The study found that modifications to the chromene structure significantly impacted both the potency and spectrum of activity.

Example Study Findings

In a comparative analysis involving several chromene derivatives:

Q & A

Basic: How can synthesis protocols for 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For chromene-thione derivatives, key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thione sulfur.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization steps, as demonstrated in analogous spirobenzofuran-thienocinnoline syntheses .

- Temperature control : Stepwise heating (e.g., 60°C for Cl-phenyl coupling, 100°C for cyclization) minimizes side reactions.

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) effectively isolates the thione form from keto-enol tautomers.

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C6 vs. ethoxy at C7). Use 2D NMR (COSY, HMBC) to resolve overlapping signals in the chromene-thione scaffold .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor < 0.08) validates bond lengths (C=S: ~1.65 Å) and dihedral angles between the chlorophenyl and chromene moieties .

- Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for Cl-containing fragments (e.g., [M+2]⁺ peaks).

Basic: How does the thione group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (pH 1–13, 40°C). The thione group is prone to oxidation at pH > 10, forming sulfoxide/sulfone byproducts. Stabilize with antioxidants (e.g., BHT) in neutral buffers .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C. Differential scanning calorimetry (DSC) identifies melting points (e.g., 180–190°C) and polymorphic transitions .

Basic: What pharmacological screening strategies are recommended for initial bioactivity assessment?

Methodological Answer:

- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR2) due to structural similarity to chromene-based kinase inhibitors. Use fluorescence polarization assays with ATP-binding domain probes .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus), as chloro-substituted chromenes exhibit membrane-disruptive activity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl and ethoxy substituents?

Methodological Answer:

- Synthetic analogs : Replace 2-chlorophenyl with 4-Cl or 2-F derivatives to assess steric/electronic effects on target binding.

- Ethoxy vs. methoxy : Synthesize 7-methoxy analogs and compare LogP (HPLC retention time) and metabolic stability (microsomal assay). Ethoxy groups often enhance lipophilicity but reduce CYP450 resistance .

- Thione vs. ketone : Compare bioactivity with 4-oxo chromenes; thiones may enhance metal chelation (e.g., Zn²⁺ in enzyme active sites) .

Advanced: How to resolve contradictions in crystallographic data for chloro-substituted chromene derivatives?

Methodological Answer:

- Discrepancy analysis : For bond-length variations (e.g., C-Cl: 1.72–1.76 Å), verify data collection parameters (e.g., low-temperature vs. room-temperature crystallography). Use SHELXL refinement with twin correction for high Z’ structures .

- Polymorphism screening : Employ solvent-drop grinding to isolate polymorphs. Compare unit cell parameters (e.g., monoclinic vs. orthorhombic) to contextualize reported data .

Advanced: What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The thione sulfur acts as a weak nucleophile, directing electrophiles to C5 (para to ethoxy) .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states for nitration or halogenation reactions.

Advanced: How to address challenges in achieving regioselective alkylation at the chromene C6 position?

Methodological Answer:

- Protecting groups : Temporarily block the ethoxy group (e.g., TMS protection) to direct alkylation to C6.

- Metal-mediated strategies : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine auxiliaries) for ethyl group installation .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and eliminates DMF .

- Catalytic recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica) for >5 reaction cycles without activity loss.

Advanced: How do steric effects from the 6-ethyl group influence intermolecular interactions in crystal packing?

Methodological Answer:

- Hirshfeld surface analysis : Quantify C-H···S and π-π interactions. The ethyl group disrupts planar stacking, favoring slipped-parallel arrangements .

- PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures to detect packing anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.